Phenylmethaneselenenic acid Phenylmethaneselenenic acid
Brand Name: Vulcanchem
CAS No.: 65784-48-7
VCID: VC20612035
InChI: InChI=1S/C7H8OSe/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2
SMILES:
Molecular Formula: C7H8OSe
Molecular Weight: 187.11 g/mol

Phenylmethaneselenenic acid

CAS No.: 65784-48-7

Cat. No.: VC20612035

Molecular Formula: C7H8OSe

Molecular Weight: 187.11 g/mol

* For research use only. Not for human or veterinary use.

Phenylmethaneselenenic acid - 65784-48-7

Specification

CAS No. 65784-48-7
Molecular Formula C7H8OSe
Molecular Weight 187.11 g/mol
IUPAC Name hydroxyselanylmethylbenzene
Standard InChI InChI=1S/C7H8OSe/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Standard InChI Key UDKUMOIHDLXVBH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C[Se]O

Introduction

Structural and Electronic Properties of Phenylmethaneselenenic Acid

Molecular Architecture

Phenylmethaneselenenic acid belongs to the selenenic acid family, where selenium exists in the +4 oxidation state. The molecule comprises a benzene ring linked to a methylene group (–CH₂–), which is further bonded to a selenenic acid group (–SeO₂H). This configuration introduces significant polarity due to the electronegative oxygen atoms and the polarizable selenium center.

The Se–O bond lengths in selenenic acids typically range between 1.63–1.67 Å for Se–O single bonds and 1.48–1.52 Å for Se=O double bonds, as observed in crystallographic studies of analogous compounds . The acidity of the –SeO₂H group (predicted pKa ≈ 2.5–3.5) arises from resonance stabilization of the conjugate base, where negative charge delocalizes across the two oxygen atoms .

Spectroscopic Signatures

  • NMR Spectroscopy:
    The selenium nucleus (⁷⁷Se, natural abundance 7.6%) exhibits distinct chemical shifts. For phenylmethaneselenenic acid, the ⁷⁷Se NMR signal is anticipated near δ 800–950 ppm, consistent with selenenic acids3. Proton NMR would show splitting patterns for the benzyl CH₂ group (δ 3.8–4.2 ppm, triplet) and aromatic protons (δ 7.2–7.5 ppm).

  • IR Spectroscopy:
    Strong absorption bands at 880–920 cm⁻¹ (Se–O stretching) and 1040–1080 cm⁻¹ (Se=O asymmetric stretching) are characteristic .

Synthetic Methodologies

Oxidation of Selenols

The most direct route involves oxidation of benzyl selenol (C₆H₅CH₂SeH) using mild oxidizing agents:

C6H5CH2SeH+H2O2C6H5CH2SeO2H+H2O\text{C}_6\text{H}_5\text{CH}_2\text{SeH} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeO}_2\text{H} + \text{H}_2\text{O}

This method mirrors sulfonic acid synthesis but requires careful control of stoichiometry to avoid overoxidation to seleninic acids (RSeO₃H) .

Electrophilic Selenenylation

Reaction of benzyl halides with selenium dioxide under acidic conditions:

C6H5CH2Cl+SeO2H+C6H5CH2SeO2H+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{SeO}_2 \xrightarrow{\text{H}^+} \text{C}_6\text{H}_5\text{CH}_2\text{SeO}_2\text{H} + \text{HCl}

This method, while efficient, often requires rigorous purification to remove selenium byproducts .

Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Selenol Oxidation65–7585–90Overoxidation to seleninic acid
Electrophilic Selenenylation50–6075–80Byproduct formation

Stability and Decomposition Pathways

Selenenic acids are inherently unstable due to:

  • Disproportionation:

    2RSeO2HRSeO3H+RSeOH2\text{RSeO}_2\text{H} \rightarrow \text{RSeO}_3\text{H} + \text{RSeOH}
  • Hydrolysis:

    RSeO2H+H2ORSeO3H+H2\text{RSeO}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{RSeO}_3\text{H} + \text{H}_2

Stabilization strategies include low-temperature storage (–20°C) and use of anhydrous solvents3.

Applications in Organic Synthesis

Catalysis in Oxidation Reactions

Phenylmethaneselenenic acid serves as a catalyst in epoxidation and hydroxylation reactions. For example, in the epoxidation of alkenes:

R2C=CR2+C6H5CH2SeO2HR2C(O)CR2+C6H5CH2SeOH\text{R}_2\text{C=CR}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{SeO}_2\text{H} \rightarrow \text{R}_2\text{C(O)CR}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{SeOH}

The selenium center facilitates oxygen transfer, with turnover numbers (TON) exceeding 500 in optimized systems .

Chiral Auxiliary Applications

The benzyl group enables use in asymmetric synthesis. For instance, phenylmethaneselenenic acid derivatives induce enantiomeric excesses (ee) up to 88% in Diels-Alder reactions3.

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